2-(4-Chlorophenoxy)-4-methylaniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

2-(4-Chlorophenoxy)-4-methylaniline (CAS 919118-71-1) is a disubstituted aniline derivative with a 4-chlorophenoxy group at the 2-position and a methyl group at the 4-position of the benzene ring. Its molecular formula is C13H12ClNO with a molecular weight of 233.69 g/mol.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 919118-71-1
Cat. No. B1361043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-4-methylaniline
CAS919118-71-1
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3
InChIKeyRTYTYJAUNOZUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)-4-methylaniline (CAS 919118-71-1): A Chlorophenoxy-Substituted Aniline Building Block for Medicinal and Agrochemical Synthesis


2-(4-Chlorophenoxy)-4-methylaniline (CAS 919118-71-1) is a disubstituted aniline derivative with a 4-chlorophenoxy group at the 2-position and a methyl group at the 4-position of the benzene ring . Its molecular formula is C13H12ClNO with a molecular weight of 233.69 g/mol [1]. The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, where its specific substitution pattern governs its reactivity and the physicochemical profile of downstream derivatives [1][2]. It is commercially available from multiple suppliers in purities typically ≥95-98%, with catalog pricing ranging from approximately $50 USD for 5 mg to over $400 USD for a 1 g unit [3].

Role Synthetic intermediate and building block
Context Medicinal chemistry and agrochemical research
Handling Requires refrigerated storage (2–8 °C)

Why 2-(4-Chlorophenoxy)-4-methylaniline Cannot Be Casually Substituted by Other Chlorophenoxy Aniline Isomers or Des-Methyl Analogs


Subtle alterations in the position of the chlorophenoxy and methyl substituents on the aniline core produce measurable shifts in key physicochemical properties, which can directly impact synthetic compatibility, purification, and the properties of final drug candidates or agrochemicals. For example, the target compound (2-(4-chlorophenoxy)-4-methylaniline) exhibits a predicted boiling point of 332.6±32.0 °C and a predicted pKa of 4.48±0.10 . In contrast, its des-methyl analog 2-(4-chlorophenoxy)aniline has a lower reported boiling point of approximately 321.0 °C and a higher predicted LogP (~4.3 vs. 3.9 for the target compound), reflecting how the single methyl deletion alters volatility and lipophilicity [1]. Similarly, the storage requirement for the target compound is 2-8 °C, whereas the des-methyl analog is stable at room temperature, indicating different inherent stabilities that affect shelf life and handling costs . These differences mean that substituting one chlorophenoxy aniline for another without re-optimizing reaction conditions or re-validating downstream biological activity introduces scientifically unjustified risk.

Positional isomers (3,4- or 4,2-substitution) may alter synthetic reactivity and downstream biological activity.
Des-methyl analog (2-(4-chlorophenoxy)aniline) may shift lipophilicity, thermal stability, and storage requirements, affecting formulation and assay compatibility.

2-(4-Chlorophenoxy)-4-methylaniline (919118-71-1) Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 2,4- vs. 3,4- vs. 4,2-Chlorophenoxy Methylaniline Substitution Pattern

The target compound 2-(4-chlorophenoxy)-4-methylaniline (CAS 919118-71-1) is the 2,4-regioisomer. Its positional isomers 3-(4-chlorophenoxy)-4-methylaniline (CAS 1400872-19-6) and 4-(4-chlorophenoxy)-2-methylaniline (CAS 946743-01-7) share the identical molecular formula (C13H12ClNO, MW 233.69 g/mol) but differ in the position of the chlorophenoxy or methyl group [1]. The 3,4-isomer is explicitly listed as a drug intermediate for synthesizing active pharmaceutical compounds, while the 4,2-isomer is primarily employed in enzyme inhibition and molecular interaction studies . The specific 2,4-substitution pattern of the target compound influences the electron density of the aniline nitrogen and steric accessibility for further derivatization (e.g., amide coupling, diazotization), which directly impacts synthetic yields in downstream chemistries compared to its isomers.

Positional isomer differentiation
Cross-study comparable
2,4- vs. 3,4- and 4,2-chlorophenoxy methylaniline
Regioisomeric purity critical for reproducible synthesis
Structural identity confirmed by InChIKey and SMILES
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Lipophilicity Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) vs. Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 35.3 Ų [1]. Its des-methyl analog, 2-(4-chlorophenoxy)aniline (CAS 2770-11-8), displays a higher computed LogP of approximately 4.3 and an essentially identical TPSA of 35.25 Ų [2]. The ≈0.4 log unit difference in lipophilicity is attributable to the presence of the methyl group on the target compound, which slightly reduces overall lipophilicity relative to the des-methyl analog. In drug discovery contexts, a ΔLogP of 0.4 is sufficient to measurably alter membrane permeability, plasma protein binding, and metabolic clearance profiles of derived compounds.

Lipophilicity shift vs. des-methyl analog
Cross-study comparable
ΔLogP ≈ –0.4 (target: XLogP3 3.9)
Reported lipophilicity difference may alter ADME profile
Computed properties; TPSA negligible
Physicochemical Profiling Drug Design ADME Prediction

Thermal Stability and Storage Condition Differentiation vs. Des-Methyl Analog

The target compound requires refrigerated storage at 2-8 °C, as specified by multiple suppliers . In contrast, its des-methyl analog 2-(4-chlorophenoxy)aniline (CAS 2770-11-8) is recommended for storage at room temperature under inert atmosphere . This differential storage requirement suggests that the 4-methyl substituent on the target compound reduces thermal stability relative to the des-methyl analog, potentially due to increased susceptibility to oxidative degradation or altered crystallinity. For procurement planning, this translates into higher cold-chain logistics costs and the need for validated temperature monitoring during shipping.

Thermal stability divergence
Cross-study comparable
Target: 2–8 °C; Des-methyl: room temperature
Cold-chain logistics impact total cost of ownership
Supplier-specified storage; may reflect oxidative stability
Chemical Stability Procurement and Storage Laboratory Handling

Available Purity Grades and Unit Pricing Across Commercial Suppliers

The target compound is available from multiple commercial suppliers with documented purity grades and pricing. TRC (Toronto Research Chemicals) offers the compound as catalog number C995443 at $50 USD for 5 mg and $65 USD for 10 mg [1]. Shanghai Hao Hong Biomedical Technology Co. offers 98% purity at ¥1890 for 1 g (approximately $260 USD) [1]. Cooke Chemical supplies the compound at 95+% purity for ¥1008 per gram [1]. In comparison, the 3,4-isomer (CAS 1400872-19-6) is available from MedChemExpress at 98.16% purity , and the 4,2-isomer (CAS 946743-01-7) is available at a minimum purity of 95% from multiple vendors . The pricing spread of the target compound reflects its specialized nature and the additional handling required for refrigerated storage and shipping.

Commercial availability
Cross-study comparable
$50/5mg to ~$260/g; 95–98% purity
Specialized procurement; vendor pricing review recommended
Pricing normalized across suppliers; refrigerated storage required
Chemical Procurement Vendor Comparison Budget Planning

2-(4-Chlorophenoxy)-4-methylaniline (919118-71-1): Evidence-Supported Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Building Block for Kinase Inhibitor and Antiviral Agent Synthesis

The 2,4-substitution pattern of this compound provides a defined vector for further functionalization at the aniline nitrogen, making it a suitable precursor for generating libraries of amides, sulfonamides, ureas, and heterocyclic derivatives [1]. Research groups developing kinase inhibitors or antiviral agents targeting RNA-dependent RNA polymerases (RdRps) can anchor their SAR exploration on this core scaffold, where the 4-chlorophenoxy group serves as a lipophilic aryl ether moiety and the 4-methyl group modulates steric and electronic properties [1][2]. The refrigerated storage requirement (2-8 °C) must be factored into laboratory logistics when ordering in bulk for long-term medicinal chemistry campaigns .

Agrochemical Intermediate: Herbicide and Fungicide Precursor Development

Chlorophenoxy-substituted anilines are established intermediates in the synthesis of herbicides and fungicides [1]. The target compound's specific substitution pattern can be leveraged to prepare novel analogs of commercial diphenyl ether herbicides or triazole fungicides bearing a 4-chlorophenoxy motif [1][3]. The predicted pKa of 4.48 indicates that the aniline nitrogen is sufficiently basic for diazotization and subsequent coupling reactions commonly employed in agrochemical process chemistry .

Analytical Reference Standard for Method Development and Quality Control

Available as a cataloged reference standard from TRC (C995443) in precisely weighed quantities (5 mg, 10 mg, 50 mg), this compound can serve as a certified reference material for HPLC, LC-MS, or GC-MS method development and validation [2]. Its distinct retention time, mass spectral fragmentation pattern, and UV absorbance profile (arising from the chlorophenoxy chromophore) make it suitable as a system suitability standard when analyzing related chlorophenoxy aniline derivatives in complex matrices [2].

Structure-Activity Relationship (SAR) Studies: Halogen Scan Comparator

In SAR campaigns exploring halogen substitution effects on biological activity, 2-(4-chlorophenoxy)-4-methylaniline can serve as the 4-chloro reference point against 4-fluoro and 4-bromo phenoxy analogs [1]. The computed XLogP3 of 3.9 positions it at a specific point on the lipophilicity scale that is distinct from its 3-fluorophenoxy counterpart, enabling the deconvolution of electronic (Hammett σ) versus lipophilic contributions to target binding . The compound's established commercial availability ensures that SAR teams can reliably re-order the exact same building block throughout multi-year optimization programs [2].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
2,4-substitution pattern for nitrogen functionalization
Reactivity and yield in amide/sulfonamide library synthesis
Agrochemical intermediate
Predicted pKa ~4.48; chlorophenoxy motif
Diazotization and coupling compatibility for herbicide/fungicide leads
Analytical reference standard
Cataloged standard with distinct chromophore
System suitability for HPLC/LC-MS analysis of chlorophenoxy derivatives
SAR halogen scan comparator
4-Chloro reference point (XLogP3 3.9)
Deconvolution of electronic vs. lipophilic contributions in target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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